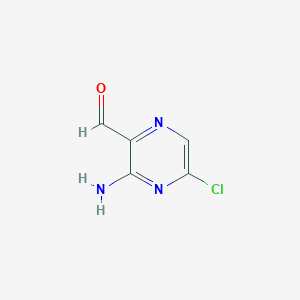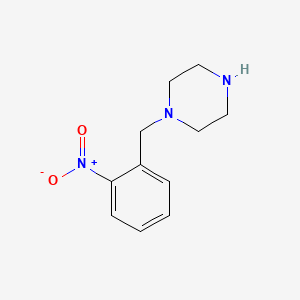![molecular formula C14H23NO3 B3164516 (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 893574-77-1](/img/structure/B3164516.png)
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine
説明
(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine, commonly known as MPTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTMA is a tertiary amine that is structurally similar to other psychoactive substances such as mescaline and amphetamine.
科学的研究の応用
1. Potential in Neuropharmacology
Studies have indicated that analogues of trimethoxyphenyl amines, including compounds similar to (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine, have been evaluated for potential neuropharmacological effects. For instance, the monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane were assessed for psychotomimetic potency using the rabbit hyperthermia assay. This type of research is pivotal in understanding the neurological impacts of such compounds (Jacob et al., 1977).
2. Applications in Material Science
The use of amine-functionalized silica, a concept related to this compound, has been explored in various applications. For example, the surface of colloidal silica was decorated with amino groups using similar compounds, indicating potential uses in the development of advanced materials with specific properties (Soto-Cantu et al., 2012).
3. Role in Organic Synthesis
Research has shown that amine-functionalized compounds can be used in various organic synthesis processes. For instance, amine-carboxyboranes were prepared in high yield by reacting amine-carboxyborane with trialkyl orthoformate, suggesting the utility of such compounds in synthetic chemistry (Mittakanti et al., 1992).
4. Exploration in Chemistry of Metal Complexes
Studies have explored the structures, metal ion affinities, and fluorescence properties of derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, revealing the potential of similar compounds in the field of metal complex chemistry and fluorescence studies (Liang et al., 2009).
将来の方向性
: Langarizadeh, M. A., Ameri, A., Ranjbar Tavakoli, M., Abiri, A., & Forootanfar, H. (2023). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Medicinal Chemistry Research, 32(10), 2473–2500. Read more
: Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate Derivatives. Journal of Chemical Crystallography, 44(6), 328–332. Read more
: Sanjeev, A., Reddy, N. N., Bhaskar, S., Rohini, R., Raju, A. K., Kumar, B. V., Hu, A., & Reddy, P. M. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Bioorganic Chemistry, 58(1), 87–93. Read more
作用機序
Target of Action
The primary targets of (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth respectively .
Mode of Action
The compound interacts with its targets, leading to a variety of biochemical changes. For instance, it inhibits tubulin polymerization, a crucial process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby blocking cell division . Its inhibition of ERK2 protein and ERKs phosphorylation impacts the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell division due to disruption of tubulin polymerization . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis . Furthermore, it down-regulates ERK2 protein and inhibits ERKs phosphorylation, potentially affecting cell proliferation and survival .
特性
IUPAC Name |
2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)8-15-9-11-6-12(16-3)14(18-5)13(7-11)17-4/h6-7,10,15H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIWYRFORGTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)
amine](/img/structure/B3164485.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
amine](/img/structure/B3164506.png)
![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)
![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164547.png)